dADP trianion

CAS No.:

Cat. No.: VC1909835

Molecular Formula: C10H12N5O9P2-3

Molecular Weight: 408.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12N5O9P2-3 |

|---|---|

| Molecular Weight | 408.18 g/mol |

| IUPAC Name | [[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

| Standard InChI | InChI=1S/C10H15N5O9P2/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(23-7)2-22-26(20,21)24-25(17,18)19/h3-7,16H,1-2H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)/p-3/t5-,6+,7+/m0/s1 |

| Standard InChI Key | DAEAPNUQQAICNR-RRKCRQDMSA-K |

| Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])[O-])O |

| Canonical SMILES | C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])[O-])O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

dADP trianion is formally known as 2'-deoxyadenosine-5'-diphosphate in its trianionic form. The compound is characterized by the removal of protons from the hydroxyl groups of the diphosphate moiety of 2'-deoxyadenosine 5'-diphosphate (dADP), resulting in a molecule with a triple negative charge. This deprotonation occurs naturally at physiological pH, making the trianion the predominant species at pH 7.3 . The compound is also known by several synonyms including dADP(3-), deoxyadenosine diphosphate(3-), and is registered in the Chemical Entities of Biological Interest (ChEBI) database as CHEBI:57667 .

Structural Properties

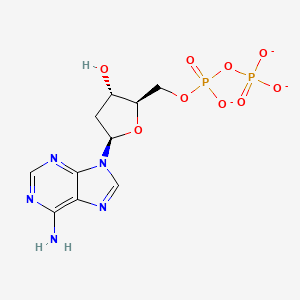

The dADP trianion has a molecular formula of C₁₀H₁₂N₅O₉P₂³⁻ and a molecular weight of 408.18 g/mol . The structure consists of three primary components:

-

A deoxyribose sugar moiety lacking a hydroxyl group at the 2' position

-

An adenine nucleobase attached to the 1' position of the deoxyribose

-

A diphosphate group attached to the 5' position of the deoxyribose, with all hydroxyl groups deprotonated

The molecular structure can be visually represented as a complex arrangement of these components, with the trianion status resulting from the loss of three protons from the phosphate groups, creating three negative charges distributed across the oxygen atoms of the phosphate groups .

Parent Compound Relationship

dADP trianion is derived from the parent compound 2'-deoxyadenosine-5'-diphosphate (CID 188966) . It functions as a conjugate base, formed when the parent compound undergoes deprotonation in solution. This relationship is significant for understanding the compound's behavior in biological systems, as the interconversion between protonated and deprotonated forms is pH-dependent and influences the compound's reactivity and biological function.

Physicochemical Properties

Charge and Ionization

As indicated by its name, dADP trianion carries a triple negative charge at physiological pH. This charge distribution significantly affects its solubility, reactivity, and interactions with other biomolecules, particularly those with positive charges such as metal ions and positively charged amino acid residues in proteins . The negative charges are distributed primarily across the oxygen atoms of the phosphate groups, creating a region of high electronegativity.

Solubility and Stability

The trianionic nature of the compound contributes to its high water solubility, which is essential for its biological function in the predominantly aqueous environment of cells. In solution, the stability of dADP trianion is influenced by several factors including pH, temperature, and the presence of metal ions. At physiological pH (approximately 7.4), it exists predominantly in the trianionic form, but can undergo protonation in more acidic environments .

Reactivity Characteristics

The reactive properties of dADP trianion are largely determined by its phosphate groups, which can participate in phosphoryl transfer reactions - a fundamental process in energy metabolism and signal transduction. The adenine base can also engage in hydrogen bonding and base stacking interactions, which are important for recognition by enzymes and other biomolecules .

Biological Significance

Metabolic Role in Humans

dADP trianion serves as an important human metabolite, participating in nucleotide metabolism pathways . As a derivative of deoxyadenosine diphosphate, it plays a role in DNA synthesis and repair processes. During DNA replication, deoxyribonucleotides including dADP are essential precursors, with the diphosphate form serving as an intermediate in the synthesis of the triphosphate form that is ultimately incorporated into the growing DNA strand.

The compound's involvement in human metabolism extends to energy transfer processes, where diphosphate compounds often serve as intermediates in energy-coupling reactions. Its presence as a metabolite suggests involvement in multiple metabolic pathways essential for cellular function, though specific pathways and enzyme interactions would benefit from further research characterization.

Role in Saccharomyces cerevisiae

dADP trianion has been identified as a metabolite in Saccharomyces cerevisiae, commonly known as baker's yeast . This suggests conservation of nucleotide metabolism pathways across eukaryotic organisms. In yeast, as in humans, dADP likely plays roles in DNA metabolism and energy transfer processes. The study of dADP metabolism in yeast can provide valuable insights due to the organism's status as a model eukaryote with well-characterized genetics and metabolism.

Nucleotide Metabolism Context

In the broader context of nucleotide metabolism, dADP trianion represents an important intermediate in the complex network of reactions that maintain the nucleotide pool required for DNA synthesis and repair. The balance between different nucleotides and their various phosphorylation states is tightly regulated to ensure genome stability and proper cellular function.

Analytical Considerations

Detection and Quantification Methods

The detection and quantification of dADP trianion in biological samples typically involve chromatographic techniques coupled with mass spectrometry. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed for this purpose, allowing for the separation and identification of nucleotides and their derivatives with high sensitivity and specificity.

Spectroscopic Properties

The UV absorption spectrum of dADP trianion shows characteristic peaks due to the adenine base, typically with maximum absorption around 260 nm. This property can be utilized for detection and quantification in spectrophotometric analyses. Additionally, the compound may display characteristic patterns in other spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, which can provide detailed structural information.

Research Applications and Future Directions

Current Research Involving dADP Trianion

Research involving dADP trianion spans various fields including biochemistry, molecular biology, and medicinal chemistry. Current applications include its use as a standard in analytical methods for nucleotide analysis, as a substrate or inhibitor in enzyme studies, and as a component in research on DNA metabolism and repair mechanisms.

Comparative Data Table

The following table presents key data about dADP trianion compared to related nucleotide species:

| Property | dADP Trianion | dADP (Neutral) | dATP Trianion |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₂N₅O₉P₂³⁻ | C₁₀H₁₅N₅O₉P₂ | C₁₀H₁₂N₅O₁₂P₃⁴⁻ |

| Molecular Weight | 408.18 g/mol | 411.20 g/mol | 488.16 g/mol |

| Charge | -3 | 0 | -4 |

| Predominant at pH | 7.3 | <5.0 | 7.3 |

| Biological Role | Metabolite | Precursor | DNA synthesis |

Future Research Directions

Future research directions for dADP trianion may include:

-

Detailed characterization of its interactions with specific enzymes involved in nucleotide metabolism

-

Investigation of its role in disease states associated with disrupted nucleotide metabolism

-

Development of more sensitive and specific analytical methods for its detection in complex biological samples

-

Exploration of its potential applications in biotechnology and synthetic biology

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume